molecular formula C10H12N2O2 B8352461 2-(Dimethylamino)-5-methoxybenzoxazole

2-(Dimethylamino)-5-methoxybenzoxazole

Cat. No. B8352461
M. Wt: 192.21 g/mol
InChI Key: XTJBODKPJOJNOZ-UHFFFAOYSA-N
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Patent
US08759373B2

Procedure details

A mixture of (5-methoxy-benzooxazol-2-yl)-dimethyl-amine (6.41 g, 0.03 mol), tetrabutylphosphonium bromide (1.13 g, 3.34 mmol), and 48% HBr (40 mL) was stirred at 105° C. for twenty-five hours before it was cooled to room temperature, neutralized with 10N NaOH (30 mL) to pH=8. The resulting precipitate was filtered, washed with water, and dried in vacuo to give the title compound as a pale brown solid (4.94 g): 1H NMR (CDCl3, 200 MHz): δ=7.05 (m, 1H), 6.86 (m, 1H), 6.48 (m, 1H), 3.19 (s, 6H).
Quantity
6.41 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([N:11]([CH3:13])[CH3:12])=[N:8][C:7]=2[CH:14]=1.Br>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:12][N:11]([CH3:13])[C:9]1[O:10][C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:14][C:7]=2[N:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6.41 g
Type
reactant
Smiles
COC=1C=CC2=C(N=C(O2)N(C)C)C1
Name
Quantity
40 mL
Type
reactant
Smiles
Br
Name
Quantity
1.13 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred at 105° C. for twenty-five hours before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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